molecular formula C10H14Br2N4O2 B6439943 tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate CAS No. 2548993-50-4

tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

Cat. No.: B6439943
CAS No.: 2548993-50-4
M. Wt: 382.05 g/mol
InChI Key: NVHBNXWTKDKSIE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives This compound features a tert-butyl ester group, a dibromo-substituted triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Triazole Ring:

    Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the dibromo substituents.

    Azetidine Ring Formation: The azetidine ring can be formed through a ring-closing reaction involving an appropriate precursor.

    Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The dibromo substituents on the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products:

    Substituted Triazoles: Depending on the nucleophile used, various substituted triazole derivatives can be obtained.

    Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Drug Development: The unique structural features of the compound make it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The dibromo-triazole moiety may play a key role in binding to these targets, while the azetidine ring and tert-butyl ester group contribute to the overall molecular stability and bioavailability.

Comparison with Similar Compounds

  • tert-Butyl 3-(4,5-dichloro-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(4,5-difluoro-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(4,5-diiodo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

Uniqueness: The dibromo substituents on the triazole ring of tert-butyl 3-(4,5-dibromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate confer unique reactivity and potential biological activity compared to its dichloro, difluoro, and diiodo analogs. These differences can influence the compound’s chemical behavior, biological interactions, and overall utility in various applications.

Properties

IUPAC Name

tert-butyl 3-(4,5-dibromotriazol-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2N4O2/c1-10(2,3)18-9(17)15-4-6(5-15)16-13-7(11)8(12)14-16/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHBNXWTKDKSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2N=C(C(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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